N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of azetidine, triazole, and chlorophenyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group: The triazole group is often introduced via a click chemistry reaction involving azides and alkynes, catalyzed by copper(I) ions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, where a chlorophenyl halide reacts with an appropriate nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and green chemistry principles, including the use of environmentally friendly solvents and catalysts, may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often carried out in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide; reactions conducted in water or aqueous solvents.
Major Products
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Research focuses on its potential therapeutic applications, including its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole group is known to engage in hydrogen bonding and π-stacking interactions, enhancing the compound’s binding affinity to biological targets. The chlorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. The azetidine ring may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, known for their antimicrobial and anticancer properties.
Azetidine Derivatives: Compounds with the azetidine ring, explored for their potential as enzyme inhibitors and therapeutic agents.
Chlorophenyl Derivatives: Compounds featuring the chlorophenyl group, studied for their diverse biological activities.
Uniqueness
N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-13-3-1-11(2-4-13)7-16-14(21)19-8-12(9-19)10-20-6-5-17-18-20/h1-6,12H,7-10H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRSSMHDJRYTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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